Azocan-1-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
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Overview
Description
Azocan-1-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone is a synthetic compound that belongs to the class of heterocyclic compounds It features an azocane ring, a cyclopropyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azocan-1-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone typically involves multi-step organic reactions. One common method involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the azocane and cyclopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Azocan-1-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Azocan-1-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Azocan-1-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Azocan-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone
- Azocan-1-yl-(5-propan-2-yl-1,3-oxazol-4-yl)methanone
Uniqueness
Azocan-1-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
azocan-1-yl-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(16-8-4-2-1-3-5-9-16)12-10-13(18-15-12)11-6-7-11/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQHIJUYVQOYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=NOC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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